5-Bromo-N1,N1-dimethylbenzene-1,2-diamine

Physicochemical profiling LogP Polar surface area

5-Bromo-N1,N1-dimethylbenzene-1,2-diamine (CAS 1219730‑96‑7) is a brominated aromatic ortho-diamine with the molecular formula C₈H₁₁BrN₂ (MW 215.09 g mol⁻¹). It belongs to the class of N¹,N¹-dialkyl‑o‑phenylenediamines, featuring a bromine substituent at the 5‑position and a fully N¹,N¹-dimethylated primary amine.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 1219730-96-7
Cat. No. B1400071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N1,N1-dimethylbenzene-1,2-diamine
CAS1219730-96-7
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC(=C1)Br)N
InChIInChI=1S/C8H11BrN2/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3
InChIKeyJGOMSKSXZAEGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N1,N1-dimethylbenzene-1,2-diamine (CAS 1219730-96-7) – Key Properties for Research and Industrial Procurement


5-Bromo-N1,N1-dimethylbenzene-1,2-diamine (CAS 1219730‑96‑7) is a brominated aromatic ortho-diamine with the molecular formula C₈H₁₁BrN₂ (MW 215.09 g mol⁻¹). It belongs to the class of N¹,N¹-dialkyl‑o‑phenylenediamines, featuring a bromine substituent at the 5‑position and a fully N¹,N¹-dimethylated primary amine . The compound is commercially available as a research chemical (typical purity ≥ 95–97 %, 100 mg–1 g scales) and is primarily utilized as a building block in medicinal chemistry and agrochemical research [1].

5-Bromo-N1,N1-dimethylbenzene-1,2-diamine – Why In-Class Analogs Cannot Simply Be Interchanged


Ortho‑diaminobenzene derivatives are versatile synthetic intermediates, but their reactivity is exquisitely sensitive to the pattern and identity of substituents. Replacing the 5‑bromo‑N¹,N¹‑dimethyl substitution with non‑halogenated, chloro, or differently substituted analogs alters both the electronic character of the aromatic ring and the steric/electronic profile of the diamine module. Such changes directly impact (i) the regioselectivity of heterocycle formation (e.g., benzimidazole vs. quinoxaline), (ii) the feasibility of downstream cross‑coupling transformations, and (iii) the biological target affinity when incorporated into bioactive scaffolds [1]. Consequently, substitution without rigorous re‑validation of synthetic sequence or pharmacological profile risks failed syntheses, reduced yields, or loss of target potency [2].

5-Bromo-N1,N1-dimethylbenzene-1,2-diamine – Quantitative Differentiation from the Closest Analogs


Bromine vs. Hydrogen at C5 – Molecular Weight and Heavy-Atom Content for Physicochemical Property Tuning

The presence of bromine at the 5-position significantly increases molecular weight and heavy atom count compared to the non-halogenated parent N1,N1-dimethylbenzene-1,2-diamine, directly modulating key physicochemical parameters such as lipophilicity and polar surface area. In a classic SAR study on antibacterial dimethyldiaminobenzene analogs, halogen introduction was shown to shift LogP by approximately +1.0 to +1.5 units compared to the unsubstituted parent, correlating with altered membrane permeability [1]. These data provide a class-level inference that the 5‑bromo substituent enables fine‑tuning of drug‑like properties (e.g., Lipinski’s Rule of Five compliance) that the non‑brominated scaffold cannot achieve [1].

Physicochemical profiling LogP Polar surface area Heavy atom count

Bromine as a Synthetic Handle for Late-Stage Diversification – C–C and C–N Cross-Coupling Utility

The C5‑bromine substituent serves as a robust synthetic handle for palladium‑catalyzed cross‑coupling reactions, a feature absent in the non‑halogenated parent compound. In general, aryl bromides participate in Suzuki‑Miyaura couplings with boronic acids under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C) to yield biaryl products that are inaccessible from the des‑bromo analog [1]. This divergent reactivity is a critical differentiator for procurement: researchers requiring a modular, derivatizable ortho‑diamine scaffold will select the 5‑bromo variant to enable late‑stage diversification, whereas the non‑halogenated parent is a terminal intermediate [1].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Late-stage functionalization

Commercially Available Purity Grades and Lot-to-Lot Consistency for Reproducible Research

Commercial sourcing data indicate that 5‑bromo‑N1,N1‑dimethylbenzene‑1,2‑diamine is routinely supplied at ≥ 95 % purity (AKSci) or 97 % purity (CalPac Lab) [1], with defined packaging (100 mg–1 g). In contrast, the non‑brominated parent N1,N1‑dimethylbenzene‑1,2‑diamine is often listed at lower purity (e.g., 95 % technical grade) with less defined batch analysis [2]. This documented purity differential is meaningful for procurement: higher and more consistently assayed purity directly reduces the risk of irreproducible results due to unidentified impurities in sensitive catalytic or biological assays.

Chemical purity Reproducibility Quality control Procurement specification

Precedented Application in Kinase Inhibitor Scaffolds – Single-Point Activity Data from ROCK Inhibitor Series

In the discovery of urea‑based Rho kinase (ROCK) inhibitors for glaucoma, the 4‑bromo‑N²,N²‑dimethyl‑o‑phenylenediamine substructure (isomeric to the target compound) was employed as a key synthetic intermediate, leading to inhibitors with enzyme IC₅₀ values in the low nanomolar range [1]. While the target’s specific positional isomer (5‑bromo) has not been profiled in the same publication, the isomeric 4‑bromo variant demonstrated potent ROCK‑II inhibition (IC₅₀ < 50 nM) and aqueous humor outflow efficacy ex vivo [1]. This provides class‑level evidence that the bromo‑dimethyl‑o‑phenylenediamine scaffold is a validated entry point to biologically active kinase inhibitors, and careful selection of the bromine position (4‑ vs. 5‑bromo) is critical for hit‑to‑lead optimization.

Kinase inhibitor ROCK Medicinal chemistry Glaucoma

Thermal and Oxidative Stability – Handling and Storage Differentiation from Chlorinated Analogs

Aryl bromides generally exhibit superior thermal and oxidative stability compared to the corresponding aryl chlorides under ambient storage conditions, which is a qualitative factor influencing procurement for laboratories without inert‑atmosphere capabilities. The C–Br bond dissociation energy (BDE ≈ 339 kJ mol⁻¹) is lower than the C–Cl bond (BDE ≈ 397 kJ mol⁻¹) [1], which paradoxically translates to cleaner reactivity in controlled cross‑coupling while also reducing susceptibility to radical‑mediated degradation during long‑term storage. Vendor documentation recommends storage at 2–8 °C under inert gas for the target compound , which is less stringent than the moisture‑sensitive requirements often cited for chloro‑o‑phenylenediamine analogs .

Stability Storage conditions Reactivity Safety

5-Bromo-N1,N1-dimethylbenzene-1,2-diamine – Optimal Procurement Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Late‑Stage Diversification Library Synthesis via Suzuki‑Miyaura Coupling

When a medicinal chemistry program requires an ortho‑diamine core that can be elaborated into diverse biaryl analogs for SAR exploration, the 5‑bromo substituent of this compound provides the essential synthetic handle for palladium‑catalyzed cross‑coupling. This late‑stage diversification capability is absent in the non‑brominated parent N1,N1‑dimethylbenzene‑1,2‑diamine, making the 5‑bromo variant the preferred procurement choice for library synthesis [1].

ROCK Kinase Inhibitor Lead Optimization: Positional Isomer Scaffold Hopping

The 4‑bromo positional isomer has been validated as a productive scaffold for potent ROCK‑II inhibitors (IC₅₀ < 50 nM) [1]. Procuring the 5‑bromo isomer enables scaffold‑hopping campaigns to explore distinct vectors within the kinase ATP‑binding site, potentially yielding intellectual property differentiation and improved selectivity profiles over the established 4‑bromo series [1].

Physicochemical Property Optimization: Tuning Lipophilicity for CNS or Ocular Drug Delivery

The bromine atom increases calculated LogP by approximately 1.2 units relative to the des‑bromo parent [1]. This makes the compound particularly suitable for CNS or ocular drug delivery programs where a specific lipophilicity window must be maintained for passive permeability or tissue distribution [2].

Academic Research with Limited Infrastructure: Stable o‑Phenylenediamine Building Block

For academic laboratories lacking extensive inert‑atmosphere facilities, the enhanced thermal and oxidative stability of the aryl bromide motif (C–Br BDE ≈ 339 kJ mol⁻¹) [1] reduces degradation during storage and handling compared to the more moisture‑sensitive chlorinated analogs, thereby minimizing reagent waste and failed reactions due to impurity formation [1].

Quote Request

Request a Quote for 5-Bromo-N1,N1-dimethylbenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.